ETAFEDRINE

Catalog No.
S527469
CAS No.
7681-79-0
M.F
C12H19NO
M. Wt
193.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ETAFEDRINE

CAS Number

7681-79-0

Product Name

ETAFEDRINE

IUPAC Name

(1S,2R)-2-[ethyl(methyl)amino]-1-phenylpropan-1-ol

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

InChI

InChI=1S/C12H19NO/c1-4-13(3)10(2)12(14)11-8-6-5-7-9-11/h5-10,12,14H,4H2,1-3H3/t10-,12-/m1/s1

InChI Key

IRVLBORJKFZWMI-ZYHUDNBSSA-N

SMILES

CCN(C)C(C)C(C1=CC=CC=C1)O

Solubility

Soluble in DMSO

Synonyms

etafedrine, etafedrine hydrochloride, etafedrine hydrochloride, (R-(R*,S*))-isomer, etafedrine, (R*,S*)-isomer, etafedrine, R-(R*,S*), etaphedrine, L-N-ethylephedrine

Canonical SMILES

CCN(C)C(C)C(C1=CC=CC=C1)O

Isomeric SMILES

CCN(C)[C@H](C)[C@H](C1=CC=CC=C1)O

Description

The exact mass of the compound Etafedrine hydrochloride is 193.1467 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Ethylamines - Phenethylamines - Supplementary Records. It belongs to the ontological category of alkylbenzene in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Note: No scientific research directly referencing Etafedrine Hydrochloride was found.

  • Mechanism of Action

    Ephedrine Hydrochloride acts as a sympathomimetic agent, mimicking the effects of the neurotransmitter norepinephrine. It stimulates both alpha and beta-adrenergic receptors, leading to various physiological effects .

  • Potential Therapeutic Applications

    Research has investigated Ephedrine Hydrochloride for various therapeutic uses, including:

    • Bronchodilation: It can help relax airway muscles, potentially aiding in asthma treatment . However, other medications are often preferred due to safety concerns.
    • Hypotension: Ephedrine can elevate blood pressure, making it a potential treatment option for low blood pressure during anesthesia . Again, other medications are typically used due to better safety profiles.
    • Weight Loss: Some studies have explored the use of Ephedrine Hydrochloride in combination with other ingredients for weight loss. However, the evidence is mixed, and safety concerns exist .
  • Antimicrobial Properties

    A study suggests Ephedrine Hydrochloride might exhibit antifungal activity against Candida albicans, a common fungal pathogen . However, further research is needed to confirm this potential application.

ETAFEDRINE, also known as N-ethylephedrine hydrochloride, is a sympathomimetic agent primarily used as a bronchodilator for treating asthma. It is characterized by its selective action on the beta-2 adrenergic receptors, which leads to bronchodilation without significantly increasing the release of norepinephrine or epinephrine, unlike its structural analog, ephedrine. ETAFEDRINE was previously available in both free base and hydrochloride salt forms but is no longer marketed for commercial use .

  • Oxidation: It can be oxidized to produce corresponding ketones or aldehydes.
  • Reduction: Reduction reactions can revert it to its parent amine.
  • Substitution: Nucleophilic substitution reactions can occur, allowing the ethyl group to be replaced by other alkyl or aryl groups. Common reagents include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.

The specific products formed during these reactions depend on the reagents and conditions used.

As a selective beta-2 adrenergic receptor agonist, ETAFEDRINE exerts its bronchodilatory effects by directly stimulating these receptors in the bronchial tree. This mechanism contrasts with ephedrine, which induces the release of norepinephrine. The direct stimulation of beta-2 receptors leads to relaxation of bronchial smooth muscle, providing relief from bronchospasm associated with conditions like asthma and chronic obstructive pulmonary disease .

ETAFEDRINE can be synthesized through the alkylation of ephedrine using ethyl iodide. The process involves the following steps:

  • Alkylation: Ephedrine is treated with ethyl iodide, resulting in the formation of ethylephedrine.
  • Hydrochloride Formation: The hydrochloride salt is produced by passing hydrogen chloride gas through a solution of ethylephedrine in diethyl ether .

This synthetic route highlights the structural modification that enhances ETAFEDRINE's selectivity and efficacy.

ETAFEDRINE has been utilized in various fields:

  • Medical: Primarily studied for its bronchodilator properties in treating respiratory conditions such as asthma and bronchitis.
  • Research: Used as a model compound for studying sympathomimetic agents and their interactions with adrenergic receptors.
  • Pharmaceutical Industry: It has applications in developing bronchodilator medications .

ETAFEDRINE may interact with other medications and compounds. Notably, it can decrease the excretion rate of bismuth subgallate, potentially leading to elevated serum levels of this compound. Its pharmacokinetic profile is similar to that of ephedrine, with significant absorption from the gastrointestinal tract and renal excretion as the primary elimination route .

Several compounds share structural or functional similarities with ETAFEDRINE. Below is a comparison highlighting their uniqueness:

CompoundStructure SimilarityMechanism of ActionUnique Features
EphedrineStructural analogInduces norepinephrine releaseNon-selective; stimulates both alpha and beta receptors
PhenylephrineStructural similarityPrimarily alpha-adrenergic agonistLimited bronchodilation; primarily used as a decongestant
TerbutalineBeta-2 selectiveSelective beta-2 adrenergic agonistLong-acting; used specifically for asthma management
AlbuterolBeta-2 selectiveSelective beta-2 adrenergic agonistRapid onset; commonly used as a rescue inhaler

ETAFEDRINE's unique feature lies in its selective action on beta-2 adrenergic receptors without triggering norepinephrine release, distinguishing it from other sympathomimetics like ephedrine and tyramine .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

193.146664230 g/mol

Monoisotopic Mass

193.146664230 g/mol

Heavy Atom Count

14

Appearance

Solid powder

Melting Point

108-110

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2Y6VQU63E8

Related CAS

5591-29-7 (hydrochloride)

Drug Indication

Conditions characterized by bronchial congestion and bronchospasm when an expectorant or bronchodilator action is required, such as acute bronchitis, acute episodes of chronic bronchitis and bronchial asthma,.

Mechanism of Action

A sympathomimetic agent, etafedrine acts on the sympathetic receptors of the bronchial tree, relieving spasm in a manner similar to that of ephedrine. Etafedrine acts as a selective β adrenoreceptor agonist, thereby mediating its bronchodilator effects without increasing norepinephrine release. This is distinctly different from ephedrine and tyramine which trigger the release of epinephrine or norepinephrine. N-ethylation of ephedrine suppresses the indirect sympathomimetic activity and markedly enhances the efficacy on beta 2- adrenoceptors.

Other CAS

7681-79-0

Absorption Distribution and Excretion

Similar to its parent drug, ephedrine, it is readily and completely absorbed from the gastrointestinal tract; plasma peak concentrations are reached an hour after ingestion. A single oral dose of 24 mg produced an average peak plasma concentration of 0.10 mg/L.
Excreted mainly in the urine.
Similar to ephedrine, at about 3L/kg.

Wikipedia

Etafedrine

Biological Half Life

It has a plasma half-life ranging from 3 to 6 hours depending on urinary pH.

Use Classification

Pharmaceuticals

Dates

Modify: 2024-04-14
1: Lindmar R, Löffelholz K, Stieh-Koch U. On the mechanism of bronchodilatation by etafedrine. Arzneimittelforschung. 1985;35(3):602-4. PubMed PMID: 4039586.
2: Legler F, Jansen W. [Double-blind long-term study on a combination of tetracycline, theophylline, doxylamine succinate, etafedrine, phenylephedrine and guaifenesine in chronic bronchitis (author's transl)]. Arzneimittelforschung. 1977;27(4):883-8. German. PubMed PMID: 326265.
3: Kagan G, Rose R. Double-blind trial of a long-acting bronchodilator preparation ("Nethaprin Dospan") in bronchospastic disease. Curr Med Res Opin. 1976;4(6):436-41. PubMed PMID: 793781.

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